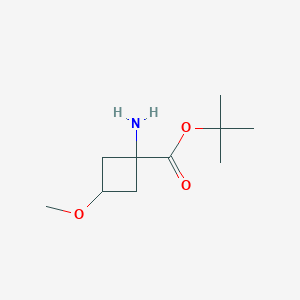

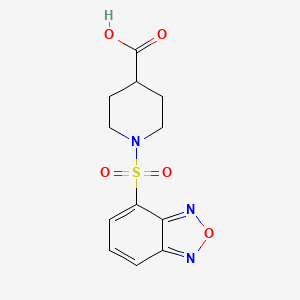

N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides can be achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Scientific Research Applications

Antibacterial Agents

The benzothiazole moiety present in EN300-26593597 has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole, such as those synthesized in the study, show variable activity against Gram-positive and Gram-negative bacterial strains . This suggests that EN300-26593597 could be explored as a potential antibacterial agent, particularly against resistant strains of bacteria.

Anti-tubercular Compounds

Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. New derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . EN300-26593597 could be part of this research, contributing to the development of new treatments for tuberculosis.

Anticonvulsant Activity

Benzothiazole derivatives have been evaluated for their anticonvulsant effects. One study found that a compound with a benzothiazole sulfanyl group provided significant protection against seizures in mice . EN300-26593597 may have similar applications in the development of anticonvulsant medications.

Cancer Research

N-Nitrosamines, which can be structurally related to benzothiazole derivatives, have been linked to cancer. The oxidation of these compounds can lead to DNA damage through alkylation of nucleobases . While EN300-26593597 is not a nitrosamine, its structural features could make it a subject of interest in studying cancer mechanisms or developing therapeutic agents.

Drug Impurity Analysis

The compound EN300-26593597 could be used in the analysis of drug impurities, especially in the context of N-nitrosamine contamination. Understanding its properties may help in developing methods to detect and quantify such impurities in pharmaceuticals .

Medicinal Chemistry

EN300-26593597, with its benzothiazole core, could serve as a scaffold in medicinal chemistry. Benzothiazole derivatives are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . This compound could be a key intermediate in synthesizing new drugs with these properties.

Pharmacokinetics and ADMET Profiling

The pharmacokinetic profile of benzothiazole derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), is favorable for drug development . EN300-26593597 could be studied further to understand its pharmacokinetic properties and potential as a drug candidate.

Chemical Synthesis

EN300-26593597 could be used in chemical synthesis as a building block for creating more complex molecules. Its reactivity and structural features make it suitable for various synthetic pathways, potentially leading to the discovery of new compounds with unique properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific derivative and its intended use.

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the growth of bacteria by interacting with bacterial cell wall synthesis .

Pharmacokinetics

The synthesized compounds were found to have a favorable pharmacokinetic profile .

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVVKYYEHVSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

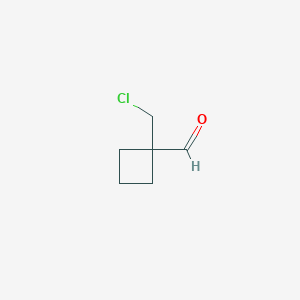

![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)

![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

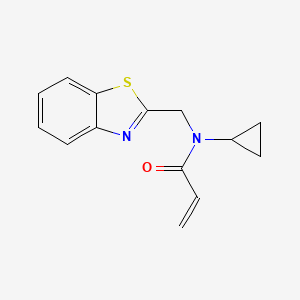

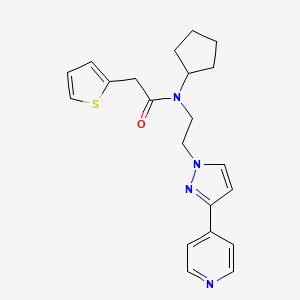

![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)

![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)

![4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2939696.png)

![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)